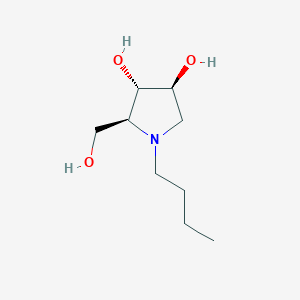

(2S,3S,4S)-1-Butyl-2-(hydroxymethyl)pyrrolidine-3,4-diol

Description

(2S,3S,4S)-1-Butyl-2-(hydroxymethyl)pyrrolidine-3,4-diol is a polyhydroxylated pyrrolidine derivative characterized by a stereospecific configuration (2S,3S,4S) and functional groups at the 1- and 2-positions. Such compounds are often explored as enzyme inhibitors or bioactive molecules due to their ability to mimic carbohydrate transition states .

Properties

Molecular Formula |

C9H19NO3 |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

(2S,3S,4S)-1-butyl-2-(hydroxymethyl)pyrrolidine-3,4-diol |

InChI |

InChI=1S/C9H19NO3/c1-2-3-4-10-5-8(12)9(13)7(10)6-11/h7-9,11-13H,2-6H2,1H3/t7-,8-,9-/m0/s1 |

InChI Key |

AORXTDSJOOFVRB-CIUDSAMLSA-N |

Isomeric SMILES |

CCCCN1C[C@@H]([C@H]([C@@H]1CO)O)O |

Canonical SMILES |

CCCCN1CC(C(C1CO)O)O |

Origin of Product |

United States |

Preparation Methods

Structural and Functional Overview

The compound (CAS 126405-32-1) features a pyrrolidine core with three contiguous stereocenters at positions 2, 3, and 4, a hydroxymethyl group at C2, and a butyl substituent at N1. Its molecular formula (C₉H₁₉NO₃) and molecular weight (189.25 g/mol) reflect its compact yet highly functionalized structure. As a competitive inhibitor of α-glucosidases and mannosidases, its stereochemistry is critical for binding to enzyme active sites.

Microbial Oxidation-Based Synthesis

Key Reaction Steps

The primary industrial synthesis involves a two-step process:

- Microbial oxidation of N-protected aminotetraols to N-protected 5-amino-5-deoxy-pentuloses.

- Catalytic hydrogenation to cyclize the pentulose into the pyrrolidine ring.

Substrate Preparation

The starting material, N-formyl-1-amino-1-deoxy-D-arabinitol , is derived from arabinose and benzylamine. Protection of the amino group with formyl or acetyl groups prevents undesired side reactions during oxidation.

Biooxidation Conditions

- Microorganism : Gluconobacter oxydans subsp. suboxydans DSM 2003.

- Conditions : pH 5.0, 15°C, aerobic fermentation with >60% dissolved oxygen.

- Conversion : Near-quantitative oxidation to N-formyl-5-amino-5-deoxy-D-xylulose within 24 hours.

Hydrogenation and Cyclization

Alternative Synthetic Routes

Chemical Synthesis from Carbohydrate Precursors

While less common, chemical routes involve:

Stereochemical Control and Analysis

Industrial-Scale Production Data

| Parameter | Value |

|---|---|

| Starting Material | N-formyl-1-amino-D-arabinitol |

| Batch Size | 100 g |

| Oxidation Time | 24 h |

| Hydrogenation Catalyst | 4% Pd/C (1 g) |

| Diastereomeric Excess | >90% |

| Overall Yield | 85% |

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation under controlled conditions:

-

Primary hydroxyl group oxidation : Using iodoxybenzoic acid (IBX) in refluxing ethyl acetate, the hydroxymethyl group (-CH₂OH) at position 2 is oxidized to an aldehyde (-CHO) (Fig. 1A) .

-

Secondary hydroxyl oxidation : Strong oxidizing agents convert vicinal diols (positions 3 and 4) to ketones or carboxylic acids, depending on reaction conditions.

Key Data:

Substitution Reactions

The hydroxyl groups participate in nucleophilic substitutions:

-

Etherification : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form ether derivatives at C3 or C4.

-

Esterification : Forms esters with acyl chlorides (e.g., acetyl chloride) at hydroxyl sites, enhancing lipophilicity.

Example:

Cyclization and Rearrangement

Intramolecular reactions are facilitated by the pyrrolidine ring:

-

Lactone formation : Acid-catalyzed cyclization generates a γ-lactone via esterification between C4 hydroxyl and C2 hydroxymethyl groups.

-

Ring-expansion : Under basic conditions, the pyrrolidine ring can expand to piperidine derivatives, though this is less common.

Catalytic Hydrogenation

The compound participates in stereoselective hydrogenation during synthesis:

-

N-Protective group removal : Simultaneous hydrogenolysis of benzyl or formyl groups and reduction of imine intermediates occur over palladium catalysts (Pd/C) .

-

Diastereoselectivity : Hydrogenation yields >90% diastereomeric excess (d.e.) for the (2S,3S,4S) configuration under optimized conditions (10–30 hours, H₂ at 50 psi) .

Hydrogenation Conditions:

| Parameter | Value | Impact on Reaction |

|---|---|---|

| Catalyst | Pd/C (5–10 wt%) | Ensures complete reduction |

| Time | 10–30 hours | Longer durations improve d.e. |

| Pressure | 50 psi H₂ | Standard for lab-scale synthesis |

Enzymatic Interactions

The stereochemistry enables selective enzyme inhibition:

-

α-Glucosidase inhibition : The (2S,3S,4S) enantiomer shows potent activity against yeast α-glucosidase (ID₅₀ < 10 μM) .

-

Mechanism : Binds to the enzyme’s active site via hydrogen bonding between hydroxyl groups and catalytic residues, mimicking transition-state analogs .

Reductive Amination

Used in derivative synthesis:

-

Aldehyde intermediate (from IBX oxidation) reacts with amines (e.g., benzylamine) followed by NaBH₃CN reduction to form 2-aminomethyl-pyrrolidine derivatives .

Critical Analysis of Reaction Pathways

Scientific Research Applications

(2S,3S,4S)-1-Butyl-2-(hydroxymethyl)pyrrolidine-3,4-diol has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2S,3S,4S)-1-Butyl-2-(hydroxymethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Stereochemical Variations

Key structural differences among analogues lie in substituents and stereochemistry, which critically influence biological activity and physicochemical properties.

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility : Hydroxymethyl and diol groups enhance water solubility, as seen in LAB1 and 2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol . The target’s butyl group may moderately reduce solubility but improve lipid bilayer penetration.

- Stereochemical Impact : The (2S,3S,4S) configuration in the target and LAB1 contrasts with BCX4430’s (4R,5R), which is critical for its antiviral specificity .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (2S,3S,4S)-1-Butyl-2-(hydroxymethyl)pyrrolidine-3,4-diol, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves cyclization of precursor azido derivatives followed by hydrogenation (e.g., H₂/Pd-C in ethanol) to form the pyrrolidine ring. Key steps include:

- Protection/deprotection strategies : Use of tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyls during synthesis .

- Reductive cyclization : NaN₃ in DMF for azide formation, followed by Pd-C hydrogenation to reduce azides to amines .

- Purification : Column chromatography (silica gel, ether/acetone gradients) is critical for isolating diastereomers .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Methodology :

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Oxford Diffraction Xcalibur system) .

- NMR spectroscopy : Compare coupling constants (e.g., J₃,4 and J₄,5) to known stereoisomers .

- Optical rotation : Match observed [α]D values with literature data for (2S,3S,4S) derivatives .

Q. What analytical techniques are recommended for characterizing intermediates and the final product?

- Core techniques :

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., m/z calculated for C₉H₁₉NO₄: 205.1314) .

- FT-IR : Identify hydroxyl (3200–3500 cm⁻¹) and amine (1600–1650 cm⁻¹) stretches .

- ¹³C NMR : Assign carbons via DEPT-135 to distinguish CH₃, CH₂, and CH groups (e.g., C2-hydroxymethyl at ~60 ppm) .

Advanced Research Questions

Q. What strategies address challenges in synthesizing enantiomerically pure (2S,3S,4S) derivatives?

- Chiral auxiliaries : Use (S)-proline-based catalysts to enforce stereoselectivity during cyclization .

- Kinetic resolution : Employ enzymes (e.g., lipases) to hydrolyze undesired enantiomers .

- Chiral chromatography : Utilize cellulose-based CSPs (Chiralpak IC) for preparative separation .

Q. How does the compound’s hygroscopicity impact experimental reproducibility, and how can this be mitigated?

- Challenge : Hydroxyl and hydroxymethyl groups promote water absorption, altering reaction kinetics and purity .

- Solutions :

- Store under inert gas (Ar) with molecular sieves.

- Use anhydrous solvents (e.g., THF distilled over Na/benzophenone).

- Conduct Karl Fischer titration pre-experiment to quantify residual water .

Q. What mechanisms underlie its reported biological activity (e.g., cancer growth inhibition)?

- Hypothesized pathways :

- Glycosidase inhibition : Structural mimicry of carbohydrate transition states disrupts enzyme activity (e.g., α-mannosidases) .

- Apoptosis induction : Upregulation of pro-apoptotic proteins (Bax/Bak) via ER stress pathways .

- Validation :

- In vitro assays : Measure IC₅₀ against cancer cell lines (e.g., MCF-7) using MTT tests.

- Molecular docking : Simulate interactions with target enzymes (e.g., SWISS-MODEL for homology modeling) .

Q. How can contradictions in published biological data (e.g., varying IC₅₀ values) be resolved?

- Root causes : Differences in cell culture conditions, compound purity, or assay protocols.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.